molecular formula C9H10BrN3O2S B1390143 Tert-butyl (5-bromo-4-cyanothiazol-2-YL)carbamate CAS No. 944804-80-2

Tert-butyl (5-bromo-4-cyanothiazol-2-YL)carbamate

Cat. No.: B1390143
CAS No.: 944804-80-2
M. Wt: 304.17 g/mol
InChI Key: OLBIHOOXHIFIHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl (5-bromo-4-cyanothiazol-2-YL)carbamate is a useful research compound. Its molecular formula is C9H10BrN3O2S and its molecular weight is 304.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

tert-butyl N-(5-bromo-4-cyano-1,3-thiazol-2-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrN3O2S/c1-9(2,3)15-8(14)13-7-12-5(4-11)6(10)16-7/h1-3H3,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLBIHOOXHIFIHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=NC(=C(S1)Br)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50668694
Record name tert-Butyl (5-bromo-4-cyano-1,3-thiazol-2-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50668694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

944804-80-2
Record name 1,1-Dimethylethyl N-(5-bromo-4-cyano-2-thiazolyl)carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=944804-80-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl (5-bromo-4-cyano-1,3-thiazol-2-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50668694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Whitepaper: Discovery and Development of Novel 2-Acylaminothiazole Derivatives as Next-Generation Therapeutics

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically approved drugs.[1][2] Its unique electronic properties and ability to engage in diverse biological interactions have made it a focal point for drug discovery. This guide delves into the synthesis, biological evaluation, and structure-activity relationship (SAR) of a specific subclass: 2-acylaminothiazole derivatives. We provide a technical narrative for researchers and drug development professionals, moving beyond mere protocols to explain the causal reasoning behind experimental design. This document serves as a comprehensive resource, integrating synthetic strategies, detailed bioassay protocols, and data-driven SAR analysis to empower the rational design of novel therapeutic agents.

The 2-Acylaminothiazole Scaffold: A Privileged Core in Drug Design

The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, is a cornerstone pharmacophore found in natural products like Vitamin B1 and blockbuster drugs such as the kinase inhibitor Dasatinib.[2][3] The 2-aminothiazole motif, in particular, offers a versatile platform for chemical modification. Acylation of the 2-amino group introduces a critical amide bond, which can act as a hydrogen bond donor and acceptor, providing a key interaction point with biological targets. This modification significantly expands the chemical space and allows for the fine-tuning of physicochemical and pharmacological properties.

Derivatives of this scaffold have demonstrated a remarkable breadth of biological activities, including potent anticancer, antimicrobial, anti-inflammatory, and antioxidant effects.[4][5] This versatility stems from the scaffold's ability to be tailored to fit the active sites of various enzymes, particularly kinases, making it a highly sought-after framework in modern drug discovery.[6][7]

Core Synthetic Strategies: From Building Blocks to Bioactive Molecules

The construction of 2-acylaminothiazole derivatives typically follows a two-stage process: formation of the core 2-aminothiazole ring, followed by N-acylation. Understanding the nuances of these steps is critical for efficient library synthesis and lead optimization.

Stage 1: Hantzsch Thiazole Synthesis - The Foundational Reaction

The most robust and widely adopted method for creating the 2-aminothiazole core is the Hantzsch synthesis.[8] This reaction involves the condensation of an α-haloketone with a thiourea derivative.

Causality in Experimental Design:

  • Reactant Choice: The selection of the α-haloketone (e.g., 2-bromoacetophenone derivatives) and thiourea determines the substituents at the C4, C5, and N2 positions of the resulting thiazole. This is the primary entry point for introducing diversity into the scaffold.

  • Solvent and Catalyst: The reaction is often performed in polar protic solvents like ethanol to facilitate the dissolution of reactants and stabilize charged intermediates.[1] While often self-catalyzed by the basicity of thiourea, mild bases can be added to accelerate the reaction, though this must be balanced against the risk of side reactions. Some modern approaches utilize solvent-free conditions with iodine as a catalyst for a greener chemical process.[9]

Hantzsch_Synthesis alpha_halo α-Haloketone (R1-C(O)CH2X) aminothiazole 2-Aminothiazole Core alpha_halo->aminothiazole thiourea Thiourea thiourea->aminothiazole Kinase_Inhibition_Workflow start Synthesized Compound Library primary_screen Primary Screen (e.g., ADP-Glo™ @ 10 µM) start->primary_screen Test Compounds hit_id Hit Identification (% Inhibition > 50%) primary_screen->hit_id hit_id->start No dose_response Dose-Response Assay (IC50 Determination) hit_id->dose_response Yes ic50 Potent Compounds (IC50 < 1 µM) dose_response->ic50 ic50->dose_response No selectivity Kinase Selectivity Profiling ic50->selectivity Yes cell_assay Cell-Based Assay (e.g., Antiproliferation) selectivity->cell_assay lead Lead Candidate cell_assay->lead SAR_Logic core 2-Acylaminothiazole Core C4-Position (R1) Acyl Group (R2) r1_ewg Electron-Withdrawing Group (e.g., -F, -Cl) core:f1->r1_ewg Favorable r1_edg Electron-Donating Group (e.g., -OCH3) core:f1->r1_edg Unfavorable r2_aromatic Aromatic/Heteroaromatic (e.g., Pyridinyl) core:f2->r2_aromatic Favorable r2_aliphatic Aliphatic (e.g., Cyclohexyl) core:f2->r2_aliphatic Unfavorable activity Increased Potency r1_ewg->activity r2_aromatic->activity

Sources

Methodological & Application

Application Notes and Protocols for the Solid-Phase Synthesis of Substituted 2-Aminothiazole-4-carbonitriles using Tert-butyl (5-bromo-4-cyanothiazol-2-YL)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The thiazole scaffold is a privileged heterocyclic motif frequently encountered in a wide array of biologically active compounds and approved pharmaceuticals.[1] Its ability to engage in various non-covalent interactions and its metabolic stability make it a cornerstone in modern drug discovery. The synthesis of diverse libraries of substituted thiazoles is therefore of significant interest for identifying novel therapeutic agents. Solid-phase synthesis (SPS) offers a powerful platform for the rapid generation of such libraries by simplifying purification and enabling automation.[2]

This document provides a comprehensive guide to the use of Tert-butyl (5-bromo-4-cyanothiazol-2-YL)carbamate as a versatile building block for the solid-phase synthesis of 2-amino-5-substituted-4-cyanothiazole derivatives. We will delve into the reactivity of this reagent, propose a robust protocol for its immobilization and subsequent modification on a solid support, and discuss the necessary analytical techniques for reaction monitoring and product characterization.

Chemical Properties and Reactivity of this compound

The utility of this reagent in solid-phase synthesis stems from its distinct reactive handles, which allow for orthogonal chemical transformations.

  • The Boc-Protected Amine: The tert-butyloxycarbonyl (Boc) group provides a stable protecting group for the 2-amino functionality, which is resistant to a wide range of nucleophiles and bases.[3] It can be readily removed under acidic conditions, typically with trifluoroacetic acid (TFA), to liberate the free amine for further derivatization.[4]

  • The 5-Bromo Substituent: The bromine atom at the 5-position of the thiazole ring is susceptible to nucleophilic aromatic substitution (SNAr).[5][6] The electron-withdrawing nature of the adjacent cyano group and the thiazole ring itself facilitates the displacement of the bromide by a variety of nucleophiles. This provides a key anchoring point for immobilization onto a solid support or for introducing diversity at this position.

  • The 4-Cyano Group: The nitrile functionality is relatively stable under many reaction conditions but can be subjected to a range of chemical transformations if desired. For instance, it can be hydrolyzed to a carboxylic acid or reduced to an amine, further expanding the chemical space accessible from this building block.

Proposed Solid-Phase Synthesis Strategy

The proposed strategy involves the immobilization of the thiazole scaffold onto a solid support via a nucleophilic substitution of the 5-bromo substituent. A thiol-functionalized resin, such as a commercially available mercaptomethyl polystyrene resin, is an excellent candidate for this purpose, forming a stable thioether linkage. Subsequent deprotection of the Boc group allows for the introduction of further diversity at the 2-amino position.

G cluster_0 Resin Preparation cluster_1 Immobilization cluster_2 Deprotection & Derivatization cluster_3 Cleavage Resin Thiol-Functionalized Resin ActivatedResin Activated Thiolate Resin Resin->ActivatedResin Base (e.g., DIEA) ImmobilizedThiazole Resin-Bound Thiazole ActivatedResin->ImmobilizedThiazole Thiazole This compound Thiazole->ImmobilizedThiazole DeprotectedThiazole Resin-Bound 2-Aminothiazole ImmobilizedThiazole->DeprotectedThiazole TFA DerivatizedThiazole Resin-Bound N-Acylated Thiazole DeprotectedThiazole->DerivatizedThiazole Acylating Agent FinalProduct Final Product in Solution DerivatizedThiazole->FinalProduct Cleavage Cocktail G cluster_0 Boc-Protected Amine cluster_1 Acidic Cleavage cluster_2 Deprotection Boc_Amine Resin-S-Thiazole-NH-Boc Free_Amine Resin-S-Thiazole-NH2 Boc_Amine->Free_Amine TFA TFA in DCM Byproducts Isobutylene + CO2

Caption: Boc-Deprotection of the 2-aminothiazole.

On-Resin Derivatization of the 2-Amino Group

The liberated amine can be acylated, sulfonylated, or alkylated to introduce a wide range of substituents. The following is an example of a standard acylation protocol.

StepReagent/SolventVolume/AmountReaction Time
1Carboxylic Acid3.0 eq.-
2HBTU/HATU3.0 eq.-
3DIEA6.0 eq.-
4DMFTo dissolve reagents-
5Add the solution to the deprotected resin and agitate at room temperature.2-4 hours

Causality behind Experimental Choices:

  • HBTU and HATU are common peptide coupling reagents that activate the carboxylic acid for efficient amide bond formation.

  • An excess of reagents is used to ensure the reaction goes to completion.

Cleavage from the Solid Support

The final compound is cleaved from the resin using a strong acid cocktail.

ReagentPurposeTypical Percentage
Trifluoroacetic acid (TFA)Cleavage agent95%
Triisopropylsilane (TIS)Cation scavenger2.5%
WaterCation scavenger2.5%

Procedure:

  • Wash the resin with DCM (3 x 10 mL/g) and dry under vacuum.

  • Add the cleavage cocktail (10 mL/g of resin) to the resin.

  • Agitate at room temperature for 2-4 hours.

  • Filter the resin and collect the filtrate.

  • Wash the resin with additional TFA (2 x 2 mL/g).

  • Combine the filtrates and concentrate under a stream of nitrogen.

  • Precipitate the crude product by adding cold diethyl ether.

  • Centrifuge to pellet the product, decant the ether, and dry the product under vacuum.

Analytical Characterization

  • On-Resin Monitoring: Fourier-transform infrared (FT-IR) spectroscopy can be used to monitor the appearance and disappearance of key functional groups on the resin beads. For example, the disappearance of the Boc-carbonyl stretch after deprotection.

  • Final Product Analysis: The purity and identity of the cleaved product should be confirmed by:

    • High-Performance Liquid Chromatography (HPLC): To assess the purity of the crude product.

    • Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the molecular weight of the desired product.

Conclusion

This compound is a highly valuable and versatile building block for the solid-phase synthesis of diverse libraries of 2-aminothiazole derivatives. The orthogonal reactivity of its functional groups allows for a systematic and controlled approach to generating novel compounds with potential applications in drug discovery and development. The protocols outlined in this document provide a solid foundation for researchers to utilize this reagent effectively in their synthetic endeavors.

References

  • Ayati, A., Emami, S., Asadipour, A., Shafiee, A., & Foroumadi, A. (2015). Recent applications of 1, 3-thiazole core in the design of antitumoral agents. European journal of medicinal chemistry, 97, 645-674.
  • Belskaya, N. P., V-I, M., & Dehaen, W. (2010). Thiazole in the synthesis of natural compounds. Advances in Heterocyclic Chemistry, 102, 1-60.
  • March, J. (1992). Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (4th ed.). Wiley.
  • MDPI. (2021, January 20). The Facile Solid-Phase Synthesis of Thiazolo-Pyrimidinone Derivatives. [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]

  • PubChem. (n.d.). tert-butyl N-(5-bromo-1,3-thiazol-2-yl)carbamate. Retrieved January 26, 2026, from [Link]

  • Vertex AI Search. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry.
  • U.S. National Library of Medicine. (n.d.). Solid-phase peptide synthesis and solid-phase fragment coupling mediated by isonitriles - PMC. [Link]

  • ResearchGate. (n.d.). (PDF) Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate. [Link]

  • U.S. National Library of Medicine. (n.d.). Solid-Phase Synthesis for Constructing Thiazolotriazinone-Based Compounds Library - PMC. [Link]

  • Master Organic Chemistry. (2018, June 7). Protecting Groups for Amines: Carbamates. [Link]

  • U.S. National Library of Medicine. (n.d.). A general strategy for the preparation of C-terminal peptide α-ketoacids by solid phase peptide synthesis - PMC. [Link]

  • Nowick, J. S. (2020).
  • PubChem. (n.d.). tert-butyl N-(5-bromo-1,3-thiazol-2-yl)carbamate. [Link]

  • Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information A Versatile Strategy for the Synthesis of Sequence-Defined Peptoids with Side-Chain and Backbone Diversity via Amino Acid Building Blocks. [Link]

  • Digital CSIC. (2022, December 2). Solid-Phase Synthesis of C-Terminus Cysteine Peptide Acids. [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole. [Link]

  • Indian Academy of Sciences. (n.d.). A facile method for monitoring solid-phase peptide synthesis and for N-terminal modification of peptides. [Link]

  • PubMed. (n.d.). Practical protocols for stepwise solid-phase synthesis of cysteine-containing peptides. [Link]

  • PubChem. (n.d.). tert-Butyl (5-(chlorocarbonyl)thiazol-2-yl)carbamate | C9H11ClN2O3S. [Link]

  • FABAD Journal of Pharmaceutical Sciences. (2024, September 21). An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. [Link]

Sources

Application Notes and Protocols for Suzuki Coupling Reactions with Tert-butyl (5-bromo-4-cyanothiazol-2-YL)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Substituted Thiazoles

The thiazole ring is a privileged scaffold in medicinal chemistry and materials science, appearing in a multitude of biologically active compounds and functional materials. The ability to introduce diverse substituents onto this core structure is paramount for the development of novel molecular entities with tailored properties. Tert-butyl (5-bromo-4-cyanothiazol-2-YL)carbamate is a key building block, offering a versatile platform for derivatization. The presence of the bromo-, cyano-, and Boc-protected amino groups provides multiple handles for synthetic transformations. Among the most powerful methods for carbon-carbon bond formation is the Suzuki-Miyaura cross-coupling reaction, which allows for the introduction of a wide array of aryl, heteroaryl, and vinyl groups at the 5-position of the thiazole ring.[1][2]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on performing Suzuki coupling reactions with this compound. We will delve into the mechanistic underpinnings of the reaction, provide a detailed, field-proven protocol, and discuss potential challenges and optimization strategies.

Mechanistic Insights: The Palladium Catalytic Cycle

The Suzuki-Miyaura coupling reaction is a palladium-catalyzed process that involves the reaction of an organohalide with an organoboron compound in the presence of a base.[3] The catalytic cycle is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-bromine bond of the thiazole substrate. This step forms a Pd(II) intermediate. The reactivity of the C-Br bond in this step can be influenced by the electronic nature of the substituents on the thiazole ring. The electron-withdrawing cyano group at the 4-position may enhance the rate of oxidative addition.

  • Transmetalation: In this step, the organic group from the boronic acid (or its ester derivative) is transferred to the palladium center. This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[3] The choice of base is crucial and can significantly impact the reaction efficiency.

  • Reductive Elimination: The final step involves the formation of the new carbon-carbon bond as the two organic fragments are eliminated from the palladium center, regenerating the active Pd(0) catalyst which can then re-enter the catalytic cycle.

Below is a diagram illustrating the catalytic cycle for the Suzuki coupling of this compound.

Suzuki_Coupling_Cycle Pd(0)L2 Pd(0)L2 (Active Catalyst) Thiazole_Pd_Complex R-Pd(II)L2-Br (Thiazole-Pd Complex) Pd(0)L2->Thiazole_Pd_Complex R-Br Oxidative_Addition Oxidative Addition Coupled_Pd_Complex R-Pd(II)L2-Ar (Di-organic Complex) Thiazole_Pd_Complex->Coupled_Pd_Complex Ar-B(OH)2 Base Transmetalation Transmetalation Coupled_Pd_Complex->Pd(0)L2 R-Ar Reductive_Elimination Reductive Elimination Product Coupled Product (R-Ar) Substrate This compound (R-Br) Boronic_Acid Ar-B(OH)2 + Base

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Experimental Protocol: Suzuki Coupling of this compound

This protocol is a robust starting point for the Suzuki coupling of this compound with various arylboronic acids. It is based on established procedures for structurally similar 2-aminothiazole derivatives and has been adapted to account for the specific functionalities of the target substrate.

Materials and Equipment
  • Substrate: this compound (CAS: 944804-80-2)[4]

  • Boronic Acid: Arylboronic acid (1.2 - 1.5 equivalents)

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%) or Palladium(II) acetate [Pd(OAc)₂] (2-3 mol%) with a suitable ligand (e.g., SPhos, XPhos; 4-6 mol%)

  • Base: Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2-3 equivalents)

  • Solvent: Anhydrous 1,4-dioxane and water (typically a 4:1 to 5:1 ratio)

  • Inert Gas: High-purity nitrogen or argon

  • Reaction Vessel: Schlenk flask or microwave vial

  • Standard laboratory glassware, magnetic stirrer, heating mantle/oil bath, and purification equipment (e.g., column chromatography setup).

Step-by-Step Procedure
  • Reaction Setup: To a dry Schlenk flask or microwave vial, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and the base (e.g., K₂CO₃, 2.0 eq).

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (nitrogen or argon) for three cycles. This is a critical step to prevent the oxidation and deactivation of the palladium catalyst.

  • Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).

  • Solvent Addition: Add the degassed solvent mixture (e.g., 1,4-dioxane/water, 4:1 v/v) via syringe. The typical reaction concentration is between 0.1 and 0.2 M with respect to the starting bromide.

  • Reaction: Place the flask in a preheated oil bath or heating mantle and stir the reaction mixture vigorously at 80-100 °C.

  • Monitoring: Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 4-16 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent such as ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to afford the desired Tert-butyl (5-aryl-4-cyanothiazol-2-YL)carbamate.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reagents 1. Weigh Reagents: - Thiazole Substrate - Boronic Acid - Base Inert 2. Establish Inert Atmosphere (Evacuate/Backfill N2/Ar) Reagents->Inert Add_Catalyst 3. Add Palladium Catalyst Inert->Add_Catalyst Add_Solvent 4. Add Degassed Solvent Add_Catalyst->Add_Solvent Heat 5. Heat and Stir (80-100 °C) Add_Solvent->Heat Monitor 6. Monitor Reaction (TLC/LC-MS) Heat->Monitor Workup 7. Quench and Extract Monitor->Workup Purify 8. Column Chromatography Workup->Purify Product Pure Product Purify->Product

Caption: General experimental workflow for the Suzuki coupling reaction.

Data Presentation: Representative Reaction Parameters

The optimal reaction conditions can vary depending on the specific arylboronic acid used. Below is a table summarizing representative parameters for the Suzuki coupling of this compound.

EntryArylboronic AcidCatalyst (mol%)Base (eq.)SolventTemp (°C)Time (h)Expected Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)K₂CO₃ (2)Dioxane/H₂O (4:1)901275-85
24-Methoxyphenylboronic acidPd(OAc)₂ (2) / SPhos (4)Cs₂CO₃ (2.5)Dioxane/H₂O (5:1)100880-90
33-Pyridylboronic acidPd(PPh₃)₄ (5)K₂CO₃ (2)Dioxane/H₂O (4:1)1001665-75
44-(Trifluoromethyl)phenylboronic acidPd(OAc)₂ (3) / XPhos (6)Cs₂CO₃ (3)Dioxane/H₂O (5:1)1001070-80

Note: These are representative values and may require optimization for specific substrates and scales.

Discussion: Key Considerations and Troubleshooting

Causality behind Experimental Choices:

  • Catalyst and Ligand Selection: For simple arylboronic acids, Pd(PPh₃)₄ is often a reliable and cost-effective choice. For more challenging couplings, particularly with electron-deficient or sterically hindered boronic acids, more advanced catalyst systems employing bulky, electron-rich phosphine ligands like SPhos or XPhos with a Pd(OAc)₂ precursor can significantly improve yields. These ligands promote the reductive elimination step and stabilize the active Pd(0) species.

  • Choice of Base: The base plays a critical role in activating the boronic acid for transmetalation. Carbonates such as K₂CO₃ and Cs₂CO₃ are commonly used. Cs₂CO₃ is a stronger base and can be more effective in challenging cases, though it is more expensive.

  • Solvent System: A mixture of an organic solvent like 1,4-dioxane or toluene with water is typically employed. The organic solvent solubilizes the organic reactants and the catalyst, while water helps to dissolve the inorganic base and facilitates the formation of the active boronate species. The ratio of organic solvent to water can be adjusted to optimize solubility and reaction rate.

Potential Challenges and Troubleshooting:

Problem Potential Cause Troubleshooting Strategy
Low or No Conversion Inactive catalyst; Insufficiently inert atmosphere; Inappropriate base or solvent.Use fresh catalyst; Ensure thorough degassing of solvents and maintain a positive pressure of inert gas; Screen different bases (e.g., K₃PO₄) and solvent systems.
Homocoupling of Boronic Acid Presence of oxygen; Catalyst choice.Rigorously degas all reagents and solvents; Use a slight excess of the thiazole bromide.
Protodeboronation Decomposition of the boronic acid under basic/aqueous conditions.Use anhydrous solvents if possible; Employ more stable boronic acid derivatives like MIDA boronates or trifluoroborate salts.
Dehalogenation of Starting Material Presence of a hydride source (e.g., certain amine impurities or alcohol solvents).Use high-purity solvents and reagents; Avoid amine bases if this is a persistent issue.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the functionalization of this compound. The protocol and insights provided in this application note offer a solid foundation for researchers to successfully synthesize a diverse range of 5-aryl-4-cyanothiazole derivatives. These compounds are valuable intermediates in the pursuit of new therapeutic agents and advanced materials. Careful attention to the reaction setup, particularly maintaining an inert atmosphere, and a willingness to optimize catalyst, ligand, and base combinations will ensure high yields and reproducible results.

References

  • NRO Chemistry. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]

Sources

Application Note: A Step-by-Step Guide to the Synthesis of Substituted 2-Aminothiazoles via a Boc-Protected Intermediate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the 2-Aminothiazole Scaffold

The 2-aminothiazole motif is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents with a wide array of biological activities, including antibacterial, anti-inflammatory, and anticancer properties.[1][2] The ability to strategically introduce various substituents onto the thiazole ring is paramount for fine-tuning the pharmacological profile of drug candidates. This guide provides a detailed, field-proven protocol for the synthesis of substituted 2-aminothiazoles, leveraging the use of a tert-butyloxycarbonyl (Boc) protected thiourea intermediate. This approach offers excellent control over the reactivity of the amino group, facilitating high-yield synthesis and purification of the desired products.

The Strategic Advantage of a Boc-Protected Intermediate

The classical Hantzsch thiazole synthesis involves the condensation of an α-haloketone with a thioamide or thiourea.[3][4][5] While effective, the presence of a free amino group in thiourea can lead to side reactions and complicate subsequent derivatization steps. The use of a Boc-protecting group for the thiourea starting material provides a robust solution to these challenges.

Key Advantages:

  • Enhanced Solubility: The Boc group often improves the solubility of the thiourea derivative in organic solvents, leading to more homogeneous reaction conditions.

  • Controlled Reactivity: The Boc group effectively masks the nucleophilicity of one of the amino groups in thiourea, preventing undesired side reactions during the thiazole ring formation.

  • Simplified Purification: The protected intermediate is typically less polar and more amenable to standard purification techniques like column chromatography.

  • Orthogonal Deprotection: The Boc group can be selectively removed under acidic conditions without affecting other sensitive functional groups, allowing for the clean unmasking of the 2-amino group for further functionalization.[6]

The overall synthetic strategy is depicted in the workflow diagram below.

G Thiourea Thiourea Boc_Thiourea N-Boc-Thiourea (Intermediate 1) Thiourea->Boc_Thiourea Boc₂O, Base Boc_Aminothiazole Boc-Protected 2-Aminothiazole (Intermediate 2) Boc_Thiourea->Boc_Aminothiazole Hantzsch Cyclization Alpha_Haloketone Substituted α-Haloketone Alpha_Haloketone->Boc_Aminothiazole Final_Product Substituted 2-Aminothiazole Boc_Aminothiazole->Final_Product TFA, DCM

Figure 1: General workflow for the synthesis of substituted 2-aminothiazoles.

Materials and Methods

Reagents and Solvents
Reagent/SolventGradeSupplier
ThioureaReagentPlus®, ≥99.0%Sigma-Aldrich
Di-tert-butyl dicarbonate (Boc₂O)Reagent grade, 97%Sigma-Aldrich
Triethylamine (TEA)≥99.5%Sigma-Aldrich
Tetrahydrofuran (THF)Anhydrous, ≥99.9%Sigma-Aldrich
2-Bromo-1-(4-chlorophenyl)ethanone98%Alfa Aesar
Ethanol (EtOH)Anhydrous, ≥99.5%Sigma-Aldrich
Dichloromethane (DCM)Anhydrous, ≥99.8%Sigma-Aldrich
Trifluoroacetic acid (TFA)Reagent grade, 99%Sigma-Aldrich
Ethyl acetate (EtOAc)ACS reagent, ≥99.5%Fisher Scientific
HexanesACS reagent, ≥98.5%Fisher Scientific
Sodium bicarbonate (NaHCO₃)Saturated aqueous solution---
BrineSaturated aqueous solution---
Anhydrous sodium sulfate (Na₂SO₄)ACS reagent, granular---
Equipment
  • Round-bottom flasks

  • Magnetic stirrer and stir bars

  • Reflux condenser

  • Heating mantle or oil bath

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • UV lamp (254 nm)

  • Glass column for chromatography

  • Silica gel for column chromatography (230-400 mesh)

  • Standard laboratory glassware

  • Nuclear Magnetic Resonance (NMR) spectrometer

  • Mass spectrometer (MS)

Experimental Protocols

Part 1: Synthesis of N-Boc-Thiourea (Intermediate 1)

This protocol details the protection of thiourea with di-tert-butyl dicarbonate. The use of a base like triethylamine is crucial to deprotonate the thiourea, enhancing its nucleophilicity towards the Boc anhydride.[7][8][9]

Step-by-Step Procedure:

  • To a 250 mL round-bottom flask, add thiourea (7.61 g, 100 mmol) and anhydrous tetrahydrofuran (THF, 100 mL).

  • Stir the suspension at room temperature and add triethylamine (15.3 mL, 110 mmol).

  • Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 21.83 g, 100 mmol) in anhydrous THF (50 mL) to the reaction mixture over 30 minutes.

  • Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by TLC (3:7 Ethyl acetate:Hexanes).

  • Upon completion, remove the solvent under reduced pressure using a rotary evaporator.

  • Redissolve the residue in ethyl acetate (150 mL) and wash with 1 M HCl (2 x 50 mL), saturated aqueous NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.

  • Purify the crude product by recrystallization from a mixture of ethyl acetate and hexanes to afford N-Boc-thiourea as a white solid.

Expected Yield: 80-90%

Characterization Data (Representative):

  • ¹H NMR (CDCl₃, 400 MHz): δ 9.01 (br s, 1H), 7.65 (br s, 2H), 1.52 (s, 9H).

  • ¹³C NMR (CDCl₃, 101 MHz): δ 180.1, 153.2, 84.3, 28.2.[10]

  • MS (ESI+): m/z 177.1 [M+H]⁺.

Part 2: Synthesis of tert-Butyl (4-(4-chlorophenyl)thiazol-2-yl)carbamate (Intermediate 2)

This step involves the Hantzsch thiazole synthesis, a classic cyclocondensation reaction.[3][4] The Boc-protected thiourea reacts with a substituted α-haloketone to form the protected aminothiazole ring. Ethanol is a common solvent for this reaction, and heating is typically required to drive the reaction to completion.

Step-by-Step Procedure:

  • In a 100 mL round-bottom flask, dissolve N-Boc-thiourea (1.76 g, 10 mmol) and 2-bromo-1-(4-chlorophenyl)ethanone (2.34 g, 10 mmol) in anhydrous ethanol (40 mL).

  • Attach a reflux condenser and heat the reaction mixture to reflux (approximately 78 °C) for 4-6 hours.

  • Monitor the reaction progress by TLC (2:8 Ethyl acetate:Hexanes).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Neutralize the reaction mixture with a saturated aqueous solution of NaHCO₃.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.[11]

Expected Yield: 70-85%

Characterization Data (Representative for an analogous compound):

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.80 (d, J = 8.4 Hz, 2H), 7.35 (d, J = 8.4 Hz, 2H), 7.10 (s, 1H), 1.55 (s, 9H).

  • ¹³C NMR (CDCl₃, 101 MHz): δ 160.5, 152.8, 149.2, 134.1, 133.5, 129.0, 127.5, 108.2, 82.5, 28.3.[12][13]

  • MS (ESI+): m/z 325.1 [M+H]⁺.

Part 3: Deprotection to Yield 4-(4-chlorophenyl)thiazol-2-amine (Final Product)

The final step is the removal of the Boc protecting group. This is typically achieved under acidic conditions using trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM).[12][14] The reaction is usually rapid and proceeds at room temperature. The mechanism involves protonation of the carbamate, followed by the loss of a stable tert-butyl cation and subsequent decarboxylation.[6][15]

Step-by-Step Procedure:

  • Dissolve the Boc-protected aminothiazole (Intermediate 2, 3.25 g, 10 mmol) in dichloromethane (DCM, 20 mL) in a 50 mL round-bottom flask.

  • Cool the solution in an ice bath and slowly add trifluoroacetic acid (TFA, 10 mL).

  • Remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours. Monitor the deprotection by TLC.

  • Once the reaction is complete, remove the solvent and excess TFA under reduced pressure.

  • Dissolve the residue in ethyl acetate (50 mL) and carefully add a saturated aqueous solution of NaHCO₃ until the effervescence ceases (pH ~8).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 25 mL).

  • Combine the organic layers, wash with brine (1 x 30 mL), dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate in vacuo to obtain the final product, 4-(4-chlorophenyl)thiazol-2-amine, which can be further purified by recrystallization if necessary.

Expected Yield: >90%

Characterization Data (Representative):

  • ¹H NMR (DMSO-d₆, 400 MHz): δ 7.85 (d, J = 8.5 Hz, 2H), 7.42 (d, J = 8.5 Hz, 2H), 7.15 (s, 2H, NH₂), 7.08 (s, 1H).

  • ¹³C NMR (DMSO-d₆, 101 MHz): δ 168.2, 149.5, 133.8, 131.7, 128.6, 127.5, 104.1.

  • MS (ESI+): m/z 225.0 [M+H]⁺.

Mechanistic Insights

The core of this synthetic route is the Hantzsch thiazole synthesis. The mechanism proceeds through a series of well-established steps:

Hantzsch cluster_0 Sₙ2 Attack cluster_1 Intramolecular Cyclization cluster_2 Dehydration cluster_3 Aromatization a Boc-Thiourea (Sulfur nucleophile) c Thiouronium Salt Intermediate a->c b α-Haloketone b->c d Hemiaminal Intermediate c->d e Thiazoline Intermediate d->e f Boc-Protected Aminothiazole e->f

Figure 2: Key mechanistic steps of the Hantzsch thiazole synthesis.

  • Sₙ2 Attack: The sulfur atom of the Boc-protected thiourea acts as a nucleophile and attacks the electrophilic α-carbon of the haloketone, displacing the halide ion to form a thiouronium salt intermediate.[3][14]

  • Intramolecular Cyclization: The nitrogen atom of the thiouronium intermediate then attacks the carbonyl carbon in an intramolecular fashion, leading to a cyclic hemiaminal intermediate.

  • Dehydration: This intermediate readily undergoes dehydration (loss of a water molecule) to form a more stable thiazoline ring.

  • Aromatization: The final step involves the loss of a proton to yield the aromatic Boc-protected 2-aminothiazole. The driving force for this step is the formation of the stable aromatic thiazole ring.[14]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Part 1: Incomplete Boc protection - Insufficient Boc₂O or base.- Moisture in the reaction.- Add a slight excess (1.1 eq) of Boc₂O and base.- Ensure all glassware is dry and use anhydrous solvents.
Part 2: Low yield of thiazole - Incomplete reaction.- Side product formation.- Increase reflux time and monitor by TLC.- Ensure the α-haloketone is pure.
Part 2: Difficulty in purification - Close-running impurities.- Use a shallow gradient during column chromatography.- Consider recrystallization of the crude product before chromatography.
Part 3: Incomplete deprotection - Insufficient TFA.- Short reaction time.- Use a larger excess of TFA.- Extend the reaction time and monitor by TLC until the starting material is consumed.[16]
General: Unexpected byproducts - Impure starting materials.- Incorrect reaction temperature.- Purify starting materials before use.- Carefully control the reaction temperature, especially during reflux.

Conclusion

This application note provides a comprehensive and reliable protocol for the synthesis of substituted 2-aminothiazoles using a Boc-protected thiourea intermediate. By following these detailed steps, researchers can efficiently access a diverse range of 2-aminothiazole derivatives, which are valuable building blocks in drug discovery and development. The strategic use of the Boc protecting group ensures high yields, simplifies purification, and allows for the controlled synthesis of these important heterocyclic compounds.

References

  • Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]

  • Chem Help Asap. (2020, November 5). Hantzsch thiazole synthesis - laboratory experiment [Video]. YouTube. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved from [Link]

  • Supporting Information. (n.d.). Characterization Data of the Products.
  • SynArchive. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. Retrieved from a source detailing the TFA deprotection mechanism.
  • ChemSpider Synthetic Pages. (2012). Boc Protection of Aminoglycosides.
  • Organic Chemistry Portal. (n.d.). N,N'-Di-Boc-Substituted Thiourea as a Novel and Mild Thioacylating Agent Applicable for the Synthesis of Thiocarbonyl Compounds. Retrieved from [Link]

  • Pittelkow, M., et al. (n.d.). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow.
  • Organic Chemistry Portal. (n.d.). tert-Butyl Esters. Retrieved from a source detailing deprotection methods.
  • Benchchem. (n.d.). Application Notes & Protocols for the Characterization of tert-Butyl (4-hydroxybutan-2-yl)
  • ResearchGate. (n.d.). N,N′-Di-Boc-Substituted Thiourea as a Novel and Mild Thioacylating Agent Applicable for the Synthesis of Thiocarbonyl Compounds | Request PDF.
  • The Journal of Organic Chemistry. (n.d.).
  • ChemicalBook. (n.d.).
  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • ResearchGate. (2017). What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester?.
  • Organic Chemistry Portal. (n.d.).
  • Beilstein Journals. (n.d.). EXPERIMENTAL PROCEDURES.
  • ResearchGate. (n.d.). 1H, 13C, and 119Sn NMR, IR, mass, thermal, and biological studies of organotin(IV) derivatives of 4-p-(chlorophenyl)-2-phenyl-5-thiazoleacetic acid.
  • MDPI. (n.d.).
  • SciSpace. (n.d.).
  • The Royal Society of Chemistry. (n.d.).
  • MDPI. (n.d.). Streamlined Radiosynthesis of [18F]Fluproxadine (AF78)
  • MDPI. (n.d.). Benzyl-N-[4-(2-hydroxyethyl)
  • National Center for Biotechnology Information. (n.d.).
  • ResearchGate. (n.d.). Selective tert-Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr2.

Sources

Troubleshooting & Optimization

Technical Support Center: A Scientist's Guide to Overcoming Poor Solubility of Substituted Thiazole Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide you with robust, field-proven strategies and in-depth technical insights to address the common yet significant challenge of poor aqueous solubility in substituted thiazole compounds. As a Senior Application Scientist, my goal is to go beyond simple protocols and explain the underlying principles, enabling you to make informed decisions and troubleshoot effectively during your experiments.

The Thiazole Paradox: Potency vs. Solubility

Substituted thiazoles are a cornerstone of modern medicinal chemistry, integral to the structure of numerous FDA-approved drugs like the kinase inhibitor Dasatinib.[1][2] Their rigid, aromatic nature is key to their potent biological activity, allowing for precise interactions with target proteins. However, this same structural rigidity often leads to high crystal lattice energy, a primary driver of poor aqueous solubility.[3] This creates a significant bottleneck in the drug discovery pipeline, hindering everything from initial high-throughput screening to the development of viable oral formulations. This guide provides a structured approach to diagnosing and overcoming these solubility hurdles.

Part 1: Troubleshooting Guide

This section is formatted in a practical, problem-solution format to directly address issues you may be encountering in the lab.

Issue 1: My Thiazole Compound Precipitates in the Aqueous Assay Buffer.

Symptoms:

  • You observe visible particulates or cloudiness in your 96-well plates after diluting your DMSO stock.

  • Assay results show poor reproducibility and high variability between replicates.

  • The calculated potency (e.g., IC50) is significantly lower than expected or varies between experiments.

Root Cause Analysis: This is a classic case of a compound exceeding its thermodynamic solubility limit upon a "solvent shift." Your thiazole derivative is likely soluble in the high-concentration DMSO stock but crashes out when diluted into the predominantly aqueous assay buffer. The final concentration of your compound, even with a small percentage of DMSO, is above its aqueous solubility threshold.

Solution Workflow:

  • Assess and Quantify: Before modifying your protocol, you must understand the solubility limit. A simple method is to prepare serial dilutions of your compound in the final assay buffer (including the final DMSO concentration), let them equilibrate, and then visually or turbidimetrically identify the concentration at which precipitation occurs.[4]

  • Employ a Co-Solvent Strategy: The most direct way to mitigate the solvent shift is to reduce the polarity of the final solution, thereby increasing the solubility of your lipophilic thiazole compound.

    Table 1: Solubility of a Model Thiazole Compound (Dasatinib) in Various Media

Solvent SystemApproximate Solubility (mg/mL)Reference(s)
DMSO~14.3[5][6]
Phosphate Buffered Saline (PBS), pH 7.2< 0.001[3]
1:1 DMF:PBS (pH 7.2)~0.5[5][6]
Aqueous Buffer, pH 4.28~0.205[3]
Aqueous Buffer, pH 2.6~18.4[3]
  • Consider Solubilizing Excipients: If co-solvents are insufficient or interfere with your assay, cyclodextrins can be highly effective. These cyclic oligosaccharides have a hydrophobic interior and a hydrophilic exterior, allowing them to form "inclusion complexes" that encapsulate the poorly soluble thiazole moiety and present a soluble exterior to the aqueous environment.[7][8] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice in cell-based assays.

Part 2: Frequently Asked Questions (FAQs)

Q1: I have a weakly basic thiazole compound. How do I select the right counterion to form a stable, soluble salt?

A: Salt formation is an excellent strategy, but it must be approached rationally. The stability of the resulting salt is governed by the difference in pKa between your basic drug and the acidic counterion.

The "Rule of Three": For a stable ionic interaction that prevents the salt from disproportionating back to the neutral free base in solution, a ΔpKa (pKa of the base - pKa of the acid) of greater than 2 to 3 units is generally required. [9] A smaller difference suggests a weaker ionic bond and a higher risk of the salt reverting to its less soluble neutral form.

Decision Workflow for Salt Former Selection:

Caption: A rational workflow for selecting counterions for thiazole salt formation.

Common Pitfalls: Be aware that highly hygroscopic salts (e.g., those from mineral acids) can absorb moisture, which can alter their physical properties and potentially lead to the hydrolysis of the salt back to the free base.[10][11]

Q2: My compound is still poorly soluble even after trying co-solvents and salt formation. What is a more advanced technique I can use?

A: When conventional methods fail, creating an Amorphous Solid Dispersion (ASD) is a powerful, industry-standard technique. Crystalline materials have a highly ordered structure (crystal lattice) that requires significant energy to break apart for dissolution. An ASD circumvents this by dispersing the drug at a molecular level within a polymer matrix, effectively locking it in a high-energy, non-crystalline (amorphous) state.[12]

Experimental Protocol: Preparing an ASD via Spray Drying

This protocol outlines the general steps for preparing an ASD using a common laboratory-scale spray dryer.

  • Polymer Selection: The choice of polymer is critical. It must be miscible with the drug and help stabilize the amorphous state. Common polymers include polyvinylpyrrolidone (PVP), hydroxypropyl methylcellulose acetate succinate (HPMCAS), and copolymers like Kollidon® VA 64.[12][13]

  • Solution Preparation:

    • Dissolve your thiazole compound and the selected polymer (e.g., in a 1:3 drug-to-polymer ratio by weight) in a suitable volatile solvent system (e.g., a mixture of dichloromethane and methanol) to achieve a final solids concentration of 5-10% w/v.

    • Ensure complete dissolution; sonication may be required.[14]

  • Spray Drying Process Parameters: These parameters are highly interdependent and must be optimized for each specific formulation.

    • Inlet Temperature: Typically set between 100-220°C. It must be high enough to ensure rapid solvent evaporation but low enough to avoid thermal degradation of your compound.[9]

    • Atomization Pressure/Gas Flow: This controls the droplet size. Higher pressure results in smaller droplets, which dry faster. A typical starting point for a two-fluid nozzle is 1.5 bar.[9][14]

    • Feed Rate: The rate at which the solution is pumped to the nozzle. Start with a conservative rate (e.g., 5-10 mL/min) and adjust based on the outlet temperature.[9][15][16]

    • Outlet Temperature: This is a critical process indicator, not a direct setting. It reflects the final temperature of the powder. It should be kept below the glass transition temperature (Tg) of your ASD to prevent the powder from becoming sticky and adhering to the equipment walls.[17]

  • Product Collection & Secondary Drying: The dried powder is separated from the gas stream, typically by a cyclone. The collected ASD should then be dried further under vacuum to remove any residual solvent.

Workflow for ASD Preparation and Characterization:

Caption: A self-validating workflow for the preparation and analysis of ASDs.

Q3: What is the role of Powder X-Ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC) in characterizing my ASD?

A: These two techniques are essential and complementary for validating the successful creation of an amorphous dispersion.

  • PXRD: This technique analyzes the long-range molecular order. Crystalline materials produce a distinct pattern of sharp peaks (a "fingerprint") due to their ordered lattice structure. In contrast, an amorphous material lacks this long-range order and will produce a broad, diffuse signal known as an "amorphous halo." Observing a halo and the absence of sharp peaks in your PXRD pattern is strong evidence that your material is amorphous.[14][18]

  • DSC: This thermal analysis technique measures the heat flow into or out of a sample as it is heated. A crystalline material will show a sharp endothermic peak at its melting point. An amorphous material will not have a melting point but will instead exhibit a subtle change in heat capacity known as the glass transition (Tg). Observing a single Tg for your drug-polymer mixture (indicating they are well-mixed) and the absence of a melting peak confirms the amorphous state.[17][18][19]

Q4: Can I use a prodrug strategy for a thiazole compound?

A: Absolutely. A prodrug approach involves chemically modifying your active thiazole compound by attaching a promoiety that enhances solubility. This moiety is later cleaved in vivo, releasing the parent drug. This is a powerful strategy, especially for enabling intravenous formulations.

  • Phosphate Prodrugs: Attaching a phosphate group is a common and effective method. The phosphate is highly polar and ionizable, dramatically increasing aqueous solubility. Endogenous phosphatases in the body then cleave the phosphate to release the active drug.[11][20]

  • Amino Acid Conjugates: Linking an amino acid to your thiazole can also improve solubility and potentially target amino acid transporters to enhance absorption. L-valine, for example, has been used in this context.[7][21]

References

  • Title: Characterization and Evaluation of Amorphous Solid Dispersion (ASD) - Part 1 Source: Crystal Pharmatech URL: [Link]

  • Title: Optimizing Your Lab-Scale Spray Drying Process: A Practical Guide to Better Results Source: BUCHI Corporation URL: [Link]

  • Title: Formulation and Process Considerations for Optimising Spray-Dried Solid Dispersions Source: Ardena URL: [Link]

  • Title: Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents Source: MDPI URL: [Link]

  • Title: Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics Source: PubMed Central (PMC) URL: [Link]

  • Title: Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents Source: PubMed Central (PMC) URL: [Link]

  • Title: The Prodrug Approach: A Successful Tool for Improving Drug Solubility Source: PubMed Central (PMC) URL: [Link]

  • Title: Atomization techniques in spray drying: A Review Source: The Pharma Innovation URL: [Link]

  • Title: Prodrugs of phosphonates and phosphates: crossing the membrane barrier Source: PubMed Central (PMC) URL: [Link]

  • Title: Dasatinib anhydrate containing oral formulation improves variability and bioavailability in humans Source: PubMed Central (PMC) URL: [Link]

  • Title: Solubility of meloxicam in ethylene glycol-water and propylene glycol-ethanol mixtures: Experimental determination and thermodynamic analysis Source: ResearchGate URL: [Link]

  • Title: Water-Induced Phase Separation of Spray-Dried Amorphous Solid Dispersions Source: ACS Publications URL: [Link]

  • Title: Temperature and Feed Rate Effects Properties of Spray Dried Hibis Source: IT Medical Team URL: [Link]

  • Title: Thiazole conjugated amino acid derivatives as potent cytotoxic agents Source: RSC Publishing URL: [Link]

  • Title: Amorphous Solid Dispersions: Role of the Polymer and Its Importance in Physical Stability and In Vitro Performance Source: PubMed Central (PMC) URL: [Link]

  • Title: Cyclodextrin as a Drug Carrier Increasing Drug Solubility Source: Touro Scholar URL: [Link]

  • Title: Salt Selection in Drug Development Source: Pharmaceutical Technology URL: [Link]

  • Title: X-ray Powder Diffraction in Solid Form Screening and Selection Source: American Pharmaceutical Review URL: [Link]

  • Title: 7.12: Relationship between Ka, Kb, pKa, and pKb Source: Chemistry LibreTexts URL: [Link]

  • Title: Ultrasonic Insight into Substituted Thiazoles and its Biological Activity Source: Research Journal of Chemical Sciences URL: [Link]

  • Title: Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations Source: MDPI URL: [Link]

  • Title: What is the reason behind the precipitation of drugs or compounds during MTT assay in 96-well plates after the treatment? Source: ResearchGate URL: [Link]

  • Title: Know more about Salt Of Weak Acid And Weak Base Source: YouTube URL: [Link]

  • Title: WO2024056773A1 - Spray-dried amorphous solid dispersions and method for preparation Source: Google Patents URL
  • Title: Considerations for the Development of Amorphous Solid Dispersions of Poorly Soluble Drugs Source: American Pharmaceutical Review URL: [Link]

  • Title: Inclusion Complexation: A Technique to Enhance Solubility of Poorly Soluble Drugs Source: International Journal of Pharmacy & Pharmaceutical Research URL: [Link]

  • Title: Powder X-Ray diffraction (PXRD) diffractogram of amorphous solid... Source: ResearchGate URL: [Link]

  • Title: Synthesis and Molecular Docking Study of New Thiazole Derivatives as Potential Tubulin Polymerization Inhibitors Source: ResearchGate URL: [Link]

  • Title: Spray drying technique in solid dispersion preparation (P4) Source: SEN Pharma URL: [Link]

  • Title: Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking Source: MDPI URL: [Link]

  • Title: Optimizing Polymer Selection for Amorphous Solid Dispersion in Hot Melt Extrusion Processes Source: Crystal Pharmatech URL: [Link]

  • Title: Optimization of Spray Drying Process Parameters for the Preparation of Inhalable Mannitol-Based Microparticles Using a Box-Behnken Experimental Design Source: MDPI URL: [Link]

  • Title: Phosphonate prodrugs: an overview and recent advances Source: PubMed Central (PMC) URL: [Link]

  • Title: (PDF) Synthesis of thiazole-containing amino acids based on asparagine Source: ResearchGate URL: [Link]

  • Title: Chemistry Review(s) Source: accessdata.fda.gov URL: [Link]

  • Title: KR20210007951A - Meloxicam composition, formulation, and preparation method and application thereof Source: Google Patents URL
  • Title: Prodrugs of pyrophosphates and bisphosphonates: disguising phosphorus oxyanions Source: RSC Publishing URL: [Link]

  • Title: Efficient Scale-Up Strategy for Spray-Dried Amorphous Dispersions Source: Drug Development and Delivery URL: [Link]

  • Title: Spray Drying Ternary Amorphous Solid Dispersions of Ibuprofen – An Investigation into Critical Formulation and Processing Parameters Source: ResearchGate URL: [Link]

  • Title: Prodrugs for Improved Drug Delivery: Lessons Learned from Recently Developed and Marketed Products Source: NIH URL: [Link]

  • Title: Meloxicam Solubility in Ethanol+Water Mixtures According to the Extended Hildebrand Solubility Approach Source: ResearchGate URL: [Link]

  • Title: How to deal with the poor solubility of tested compounds in MTT assay? Source: ResearchGate URL: [Link]

  • Title: Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents Source: MDPI URL: [Link]

  • Title: A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solvatochromism, and multimodal biological activity assessment Source: PubMed Central (PMC) URL: [Link]

  • Title: Characterization of Amorphous Solid Dispersions and Identification of Low Levels of Crystallinity by Transmission Electron Micro Source: University of Leeds URL: [Link]

Sources

Navigating the Maze of Thiazole Bromination: A Technical Guide to Preventing Side Reactions

Author: BenchChem Technical Support Team. Date: February 2026

From the desk of the Senior Application Scientist,

The selective bromination of the thiazole ring is a cornerstone reaction in the synthesis of a vast array of pharmaceuticals and functional materials. However, what appears to be a straightforward electrophilic aromatic substitution can often devolve into a complex mixture of regioisomers and over-brominated byproducts, leading to significant challenges in purification and diminished yields. This technical support guide is designed to provide researchers, scientists, and drug development professionals with a comprehensive resource to troubleshoot and prevent common side reactions encountered during the bromination of thiazoles. Drawing upon established literature and extensive field experience, this guide delves into the causality behind experimental choices, offering practical solutions to common pitfalls.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues you may encounter during the bromination of the thiazole ring in a question-and-answer format.

Q1: My reaction is producing a mixture of mono-, di-, and even tri-brominated products. How can I improve the selectivity for mono-bromination?

A1: This is a classic case of over-bromination, a common side reaction when the thiazole ring is sufficiently activated or when the reaction conditions are too harsh. The initial bromination at the C5 position, the most electron-rich site, can further activate the ring, making it susceptible to a second electrophilic attack.[1]

Troubleshooting Steps:

  • Choice of Brominating Agent: Switch from elemental bromine (Br₂) to a milder brominating agent like N-bromosuccinimide (NBS).[2][3] NBS is a solid, making it easier to handle and control stoichiometry. It provides a low, steady concentration of bromine in the reaction mixture, which helps to minimize over-bromination.[4]

  • Stoichiometry is Key: Carefully control the stoichiometry of your brominating agent. Start with one equivalent of NBS or Br₂ relative to your thiazole substrate. A slight excess (e.g., 1.1 equivalents) may be necessary to drive the reaction to completion, but a large excess should be avoided.

  • Temperature Control: Perform the reaction at a lower temperature. Many brominations can be carried out effectively at 0 °C or even room temperature. Lowering the temperature decreases the reaction rate and can significantly improve selectivity by favoring the kinetically controlled mono-brominated product.

  • Solvent Choice: The polarity of the solvent can influence the reactivity of the brominating agent. Nonpolar solvents like carbon tetrachloride (CCl₄) or chloroform (CHCl₃) are often used with NBS. For more polar substrates, acetic acid can be a suitable solvent, but be mindful that it can participate in the reaction.

Q2: I am trying to brominate a thiazole with an activating group (e.g., an amino or hydroxyl group), and the reaction is messy, leading to decomposition. What is happening?

A2: Thiazoles bearing strong electron-donating groups are highly activated and can be prone to decomposition or polymerization under acidic or strongly oxidizing conditions.[5] For instance, 2-hydroxythiazoles are known to be unstable and can darken upon standing.[5]

Troubleshooting Steps:

  • Protecting Groups: The most robust solution is to protect the activating group prior to bromination. For example, an amino group can be acylated to form an amide, which is less activating and more stable. A hydroxyl group can be converted to an ether or an ester. After bromination, the protecting group can be removed.

  • Milder Conditions: If protection is not feasible, employ the mildest possible bromination conditions. Use NBS in a non-polar solvent at low temperatures (0 °C or below).

  • Control of pH: For substrates like 2-aminothiazole, the reaction is often carried out in a solvent like acetic acid. The acidic medium protonates the ring nitrogen, deactivating the ring to some extent and preventing runaway reactions.

Q3: I want to introduce a bromine atom at the C2 or C4 position, but my reaction always yields the C5-bromo derivative. How can I achieve this?

A3: Direct electrophilic bromination of an unsubstituted or C2/C4-substituted thiazole will almost exclusively occur at the C5 position due to its higher electron density.[1][6] To achieve bromination at other positions, a different synthetic strategy is required.

Alternative Strategies:

  • For C2-Bromination:

    • From 2-Aminothiazole: A common and effective method is the Sandmeyer reaction. 2-Aminothiazole can be diazotized with sodium nitrite in the presence of HBr and then treated with a copper(I) bromide catalyst to introduce the bromine at the C2 position.[2]

    • Lithiation-Bromination: The C2 proton of the thiazole ring is the most acidic.[6] It can be selectively deprotonated using a strong base like n-butyllithium at low temperatures, followed by quenching with an electrophilic bromine source like Br₂ or 1,2-dibromoethane.

  • For C4-Bromination:

    • Sequential Bromination-Debromination: It is possible to first synthesize a di- or tri-brominated thiazole and then selectively remove a bromine atom. For example, 2,4-dibromothiazole can be selectively debrominated at the C2 position to yield 4-bromothiazole.[2]

    • Ring Synthesis: Construct the thiazole ring with the bromine atom already in place at the C4 position. The Hantzsch thiazole synthesis, for example, allows for the condensation of an α-haloketone with a thioamide, providing a versatile route to substituted thiazoles.[1][7]

Understanding the Mechanisms: Why Side Reactions Occur

A deeper understanding of the reaction mechanisms provides the foundation for effective troubleshooting.

Electrophilic Aromatic Substitution on Thiazole

The bromination of thiazole proceeds via a typical electrophilic aromatic substitution mechanism. The π-electrons of the thiazole ring act as a nucleophile, attacking the electrophilic bromine species. This forms a resonance-stabilized cationic intermediate known as a sigma complex or arenium ion. Subsequent deprotonation by a base regenerates the aromatic ring, yielding the brominated product.

Caption: General mechanism of electrophilic bromination of thiazole.

Mechanism of Over-bromination

The introduction of a bromine atom at the C5 position can, in some cases, further activate the ring towards a second electrophilic attack, particularly at the C2 position. This is because the bromine atom can donate electron density through resonance. If the reaction conditions are too forcing (e.g., excess brominating agent, high temperature), the formation of di- and tri-brominated species becomes significant.

Overbromination_Pathway Start Substituted Thiazole Mono C5-Bromothiazole Start->Mono + Br+ Di C2,5-Dibromothiazole Mono->Di + Br+ (Harsh Conditions) Tri C2,4,5-Tribromothiazole Di->Tri + Br+ (Very Harsh Conditions)

Caption: Pathway for over-bromination of the thiazole ring.

Experimental Protocols

Here are detailed, step-by-step methodologies for common and selective bromination reactions.

Protocol 1: Selective Mono-bromination of 2-Phenylthiazole at the C5 Position using NBS

This protocol is adapted from established procedures and is suitable for many 2-arylthiazoles.

Materials:

  • 2-Phenylthiazole

  • N-Bromosuccinimide (NBS)

  • Chloroform (CHCl₃) or Acetic Acid

  • Saturated sodium bicarbonate solution

  • Saturated sodium thiosulfate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for elution

Procedure:

  • Dissolve 2-phenylthiazole (1.0 eq) in chloroform or acetic acid in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C in an ice bath.

  • Add NBS (1.05 eq) portion-wise over 10-15 minutes, ensuring the temperature remains below 5 °C.

  • Stir the reaction mixture at 0 °C for 1-2 hours, monitoring the reaction progress by TLC.

  • Once the starting material is consumed, quench the reaction by adding saturated sodium thiosulfate solution.

  • If using acetic acid, carefully neutralize the mixture with saturated sodium bicarbonate solution until effervescence ceases.

  • Extract the aqueous layer with chloroform or ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., 0% to 10% ethyl acetate) to afford the pure 5-bromo-2-phenylthiazole.

Protocol 2: Synthesis of 2-Bromothiazole from 2-Aminothiazole

This protocol utilizes a Sandmeyer-type reaction.[2]

Materials:

  • 2-Aminothiazole

  • 48% Hydrobromic acid (HBr)

  • Sodium nitrite (NaNO₂)

  • Copper(I) bromide (CuBr)

  • Sodium hydroxide (NaOH) solution

  • Diethyl ether

Procedure:

  • In a three-necked flask equipped with a mechanical stirrer and a thermometer, suspend 2-aminothiazole (1.0 eq) in 48% HBr.

  • Cool the mixture to -5 °C to 0 °C in an ice-salt bath.

  • Slowly add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 0 °C.

  • Stir the resulting diazonium salt solution for 30 minutes at 0 °C.

  • In a separate flask, dissolve CuBr (1.2 eq) in 48% HBr and cool to 0 °C.

  • Slowly add the cold diazonium salt solution to the CuBr solution, allowing the temperature to rise to room temperature. Nitrogen gas will evolve.

  • Stir the reaction mixture for 1-2 hours at room temperature.

  • Neutralize the reaction mixture with a cold NaOH solution to pH 8.

  • Extract the product with diethyl ether (3 x 30 mL).

  • Combine the organic layers, wash with water, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure and purify the crude 2-bromothiazole by distillation or column chromatography.

Data Presentation: Comparison of Brominating Agents

The choice of brominating agent can significantly impact the yield and selectivity of the reaction.

SubstrateBrominating Agent (eq.)SolventTemp (°C)Time (h)ProductYield (%)Reference
2-AminothiazoleNBS (1.3)Acetic Acid5012-Amino-5-bromothiazole56-57[3]
2,4-DibromothiazoleNBS (1.5)Acetic AcidRT122,4,5-Tribromothiazole68-76[3]
ThiazoleBr₂ (excess)Vapor PhaseHigh-2-Bromo & 2,5-DibromoMixture[2]

This table illustrates that NBS can be a highly effective and selective brominating agent for thiazoles, often providing good yields under relatively mild conditions.

Conclusion

The successful bromination of the thiazole ring hinges on a careful consideration of the substrate's reactivity and the precise control of reaction conditions. By understanding the underlying mechanisms of both the desired reaction and potential side reactions, researchers can make informed decisions to optimize their synthetic strategies. This guide provides a starting point for troubleshooting common issues, but as with all chemical reactions, empirical optimization for each specific substrate is crucial for achieving the desired outcome with high yield and purity.

References

  • Uzelac, E. J., & Rasmussen, S. C. (2017). Synthesis of Brominated Thiazoles via Sequential Bromination–Debromination Methods. The Journal of Organic Chemistry, 82(11), 5947–5951. [Link]

  • LookChem. (2017). Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods. [Link]

  • MDPI. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. [Link]

  • Organic Chemistry Portal. (2024). Thiazole synthesis. [Link]

  • MDPI. (2024). Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. [Link]

  • Ganapathi, K., & Kulkarni, K. D. (1952). Chemistry of the Thiazoles. IV. Bromination and Nitration of Some Monosubstituted Thiazoles. Proceedings of the Indian Academy of Sciences - Section A, 36(6), 758-765. [Link]

  • Master Organic Chemistry. (2011). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. [Link]

  • ResearchGate. (2020). Decarboxylative Bromination of Thiazole Core and Consecutive Cross-Coupling Reactions. [Link]

  • MDPI. (2019). One-Pot NBS-Promoted Synthesis of Imidazoles and Thiazoles from Ethylarenes in Water. [Link]

  • Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS). [Link]

  • ResearchGate. (1993). (PDF) Bromination of 2-Thiazolylhydrazones. [Link]

  • Journal of Chemical Education. (2000). The Hantzsch Thiazole Synthesis. [Link]

  • Royal Society of Chemistry. (1998). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole. [Link]

  • Wikipedia. (n.d.). Thiazole. [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Validating the Binding Affinity of Cyanothiazole Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the journey from a promising chemical scaffold to a viable drug candidate is paved with rigorous validation. Among the myriad of heterocyclic compounds demonstrating therapeutic potential, cyanothiazole derivatives have emerged as a noteworthy class of inhibitors, particularly targeting protein kinases that are often dysregulated in various diseases.[1][2] The efficacy of these small molecules is fundamentally dictated by their binding affinity to the target protein. A precise and comprehensive understanding of this interaction is not merely an academic exercise; it is a critical determinant of a compound's potency, selectivity, and overall potential for further development.

This guide provides an in-depth comparison of three principal biophysical techniques for validating the binding affinity of cyanothiazole inhibitors: Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Fluorescence Polarization (FP). We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and present a comparative analysis to empower you to select the most appropriate method for your research objectives.

The Cornerstone of Inhibition: Understanding Binding Affinity

Before we dissect the methodologies, it is crucial to appreciate the core principles they aim to elucidate. The interaction between a cyanothiazole inhibitor (ligand) and its target protein is a dynamic equilibrium. The strength of this non-covalent interaction is quantified by the equilibrium dissociation constant (K_D), which represents the concentration of the inhibitor required to occupy 50% of the target protein's binding sites at equilibrium. A lower K_D value signifies a higher binding affinity.

Beyond the equilibrium state, the kinetics of the interaction—the association rate constant (k_on) and the dissociation rate constant (k_off)—provide a more nuanced understanding of the inhibitor's behavior. A potent inhibitor often exhibits a fast association rate and a slow dissociation rate, leading to a prolonged engagement with the target.

A Comparative Analysis of Premier Binding Affinity Assays

The choice of an assay to validate the binding affinity of your cyanothiazole inhibitor should be a strategic one, based on the specific questions you aim to answer, the available resources, and the stage of your drug discovery pipeline.

Surface Plasmon Resonance (SPR): Real-Time Kinetics and Affinity

SPR is a label-free optical technique that allows for the real-time monitoring of biomolecular interactions.[3] It has become a gold standard for studying the binding of small molecules to immobilized protein targets.

SPR measures the change in the refractive index at the surface of a sensor chip upon the binding of an analyte (the cyanothiazole inhibitor in solution) to a ligand (the target protein) that is immobilized on the chip. This change is directly proportional to the mass accumulating on the sensor surface, providing a real-time readout of the binding event.

SPR_Principle cluster_0 SPR Sensor Chip Target_Protein Immobilized Target Protein Dissociation Dissociation (k_off) Target_Protein->Dissociation Buffer Flow Inhibitor_Flow Cyanothiazole Inhibitor (Analyte) in Solution Binding Association (k_on) Inhibitor_Flow->Binding Flow over surface Binding->Target_Protein Binding Event SPR_Signal Change in Refractive Index (SPR Signal) Binding->SPR_Signal Dissociation->SPR_Signal

Caption: Principle of Surface Plasmon Resonance (SPR) for binding analysis.

  • Protein Immobilization:

    • Equilibrate a CM5 sensor chip with HBS-EP+ buffer (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20).

    • Activate the carboxyl groups on the sensor surface with a 1:1 mixture of 0.1 M N-hydroxysuccinimide (NHS) and 0.4 M N-ethyl-N'-(dimethylaminopropyl)carbodiimide (EDC).

    • Inject the target kinase (e.g., CDK2) at a concentration of 20-50 µg/mL in 10 mM sodium acetate buffer (pH 4.5) to achieve the desired immobilization level (typically 2000-4000 Resonance Units, RU).

    • Deactivate any remaining active esters with a 1 M ethanolamine-HCl (pH 8.5) injection.

  • Kinetic/Affinity Analysis:

    • Prepare a dilution series of the cyanothiazole inhibitor in HBS-EP+ buffer, typically ranging from 0.1 to 100 times the expected K_D. Include a buffer-only injection for double referencing.

    • Inject the inhibitor solutions over the immobilized kinase surface at a constant flow rate (e.g., 30 µL/min).

    • Monitor the association phase for a defined period (e.g., 120-180 seconds).

    • Switch to buffer flow to monitor the dissociation phase (e.g., 300-600 seconds).

    • Regenerate the sensor surface between inhibitor injections if necessary, using a mild regeneration solution (e.g., a short pulse of low pH glycine or high salt).

  • Data Analysis:

    • Subtract the reference surface signal and the buffer-only injection signal from the raw data.

    • Fit the processed sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding model) to determine k_on, k_off, and K_D.

ParameterDescriptionTypical Value for Potent Inhibitor
k_on (M⁻¹s⁻¹) Association rate constant10⁵ - 10⁷
k_off (s⁻¹) Dissociation rate constant10⁻³ - 10⁻⁵
K_D (nM) Equilibrium dissociation constant1 - 100
RU_max Maximum response at saturationDependent on protein and inhibitor size
Chi² Goodness of fit of the model< 10% of RU_max
Isothermal Titration Calorimetry (ITC): The Gold Standard for Thermodynamics

ITC is a powerful, label-free technique that directly measures the heat changes associated with a binding event.[4] It is considered the gold standard for determining the thermodynamic profile of an interaction.

ITC measures the heat released (exothermic) or absorbed (endothermic) when a ligand (cyanothiazole inhibitor) is titrated into a solution containing the target protein. By measuring the heat change after each injection, a binding isotherm is generated, from which the binding affinity (K_D), stoichiometry (n), and enthalpy (ΔH) of the interaction can be determined. The entropy (ΔS) can then be calculated.

ITC_Workflow cluster_0 ITC Instrument Sample_Cell Target Protein in Sample Cell Heat_Change Heat Release/Absorption (Exothermic/Endothermic) Sample_Cell->Heat_Change Syringe Cyanothiazole Inhibitor in Syringe Titration Stepwise Injections Syringe->Titration Titration->Sample_Cell Binding_Isotherm Generate Binding Isotherm Heat_Change->Binding_Isotherm Thermodynamics Determine K_D, n, ΔH, ΔS Binding_Isotherm->Thermodynamics

Caption: Workflow for Isothermal Titration Calorimetry (ITC).

  • Sample Preparation:

    • Dialyze both the target kinase and the cyanothiazole inhibitor extensively against the same buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5% glycerol, 1 mM TCEP) to minimize buffer mismatch effects.

    • Determine the accurate concentrations of the protein and inhibitor solutions.

  • ITC Experiment:

    • Load the target kinase into the sample cell at a concentration of 10-20 µM.

    • Load the cyanothiazole inhibitor into the injection syringe at a concentration 10-15 times that of the protein (e.g., 100-300 µM).

    • Set the experimental temperature (e.g., 25°C) and allow the system to equilibrate.

    • Perform a series of small injections (e.g., 20 injections of 2 µL each) of the inhibitor into the protein solution, with sufficient time between injections for the signal to return to baseline.

  • Data Analysis:

    • Integrate the heat change for each injection peak.

    • Plot the integrated heat per mole of injectant against the molar ratio of inhibitor to protein.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine K_D, n, and ΔH.

    • Calculate the Gibbs free energy (ΔG) and entropy (ΔS) using the equation: ΔG = -RTln(K_A) = ΔH - TΔS, where K_A = 1/K_D.

ParameterDescriptionExample Value
K_D (µM) Equilibrium dissociation constant0.5
n Stoichiometry of binding0.98
ΔH (kcal/mol) Enthalpy change of binding-8.5
-TΔS (kcal/mol) Entropic contribution-1.2
ΔG (kcal/mol) Gibbs free energy change-9.7
Fluorescence Polarization (FP): A Homogeneous Assay for High-Throughput Screening

FP is a solution-based, homogeneous technique that measures changes in the rotational motion of a fluorescently labeled molecule upon binding to a larger partner.[5] It is particularly well-suited for high-throughput screening (HTS) and for characterizing competitive inhibitors.

A small, fluorescently labeled molecule (the "tracer," which can be a known ligand or a modified version of the inhibitor) tumbles rapidly in solution, resulting in low fluorescence polarization. When this tracer binds to a much larger target protein, its rotational motion is slowed, leading to an increase in fluorescence polarization. An unlabeled cyanothiazole inhibitor can then compete with the tracer for binding to the target protein, causing a decrease in polarization in a concentration-dependent manner.

FP_Principle cluster_0 Low Polarization cluster_1 High Polarization Free_Tracer Fluorescent Tracer (Fast Tumbling) Bound_Tracer Tracer-Protein Complex (Slow Tumbling) Free_Tracer->Bound_Tracer + Protein Bound_Tracer->Free_Tracer + Inhibitor Target_Protein Target Protein Cyanothiazole_Inhibitor Unlabeled Inhibitor Displacement Competition Cyanothiazole_Inhibitor->Displacement Displacement->Bound_Tracer

Caption: Principle of a competitive Fluorescence Polarization (FP) assay.

  • Assay Development:

    • Synthesize or procure a fluorescently labeled tracer that binds to the target kinase.

    • Determine the K_D of the tracer for the kinase in a direct binding experiment by titrating the kinase into a fixed concentration of the tracer.

    • Optimize the concentrations of the tracer and kinase to achieve a stable and robust assay window (the difference in polarization between the free and bound tracer).

  • Competition Assay:

    • Prepare a dilution series of the cyanothiazole inhibitor in assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 1 mM DTT, 0.01% Tween-20).

    • In a microplate, add the fixed concentrations of the target kinase and the fluorescent tracer to each well.

    • Add the inhibitor dilutions to the wells. Include controls for no inhibitor (maximum polarization) and no kinase (minimum polarization).

    • Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 30-60 minutes).

  • Data Analysis:

    • Measure the fluorescence polarization in each well using a suitable plate reader.

    • Plot the polarization values against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of inhibitor that displaces 50% of the bound tracer).

    • Calculate the inhibition constant (K_i) from the IC50 value using the Cheng-Prusoff equation: K_i = IC50 / (1 + [Tracer]/K_D_tracer).

CompoundIC50 (µM)K_i (µM)
Cyanothiazole A1.20.8
Cyanothiazole B0.50.3
Cyanothiazole C5.83.9

Objective Comparison of Techniques

FeatureSurface Plasmon Resonance (SPR)Isothermal Titration Calorimetry (ITC)Fluorescence Polarization (FP)
Principle Mass-based, refractive index changeHeat change upon bindingChange in rotational motion
Labeling Label-freeLabel-freeRequires a fluorescent tracer
Data Output k_on, k_off, K_DK_D, n, ΔH, ΔSIC50, K_i
Throughput Medium to HighLowHigh
Sample Consumption Low (protein), High (inhibitor)High (protein and inhibitor)Low
Sensitivity High (pM to mM)Moderate (nM to mM)Moderate (nM to µM)
Information Kinetics and affinityThermodynamics and affinityCompetitive binding affinity
Potential Issues Protein immobilization artifacts, non-specific bindingBuffer mismatch, low heat signalsTracer synthesis, spectral interference

Conclusion and Recommendations

The validation of binding affinity is a non-negotiable step in the development of cyanothiazole inhibitors. The choice of methodology should be guided by the specific research question at hand.

  • For early-stage screening and hit identification , the high-throughput and low sample consumption of Fluorescence Polarization make it an ideal choice. It allows for the rapid ranking of a large number of compounds based on their ability to compete with a known binder.

  • For detailed kinetic characterization and lead optimization , Surface Plasmon Resonance is unparalleled. Its ability to provide real-time kinetic data (k_on and k_off) offers a deeper understanding of the inhibitor's mechanism of action and can be crucial for establishing structure-activity relationships.

  • For a comprehensive thermodynamic understanding of the binding interaction and for validating hits from other assays , Isothermal Titration Calorimetry is the definitive method. It provides a complete thermodynamic profile of the binding event, which can be invaluable for rational drug design.

Ultimately, a multi-pronged approach, leveraging the strengths of each of these techniques, will provide the most robust and comprehensive validation of your cyanothiazole inhibitors. By carefully selecting and executing these assays, you can build a solid foundation of evidence to support the progression of your most promising candidates through the drug discovery pipeline.

References

  • Lea, W. A., & Simeonov, A. (2011). Fluorescence polarization assays in small-molecule screening. Expert Opinion on Drug Discovery, 6(2), 17-32. [Link]

  • Wiśniewska, M., Bugajska, E., & Poznański, J. (2017). ITC-derived binding affinity may be biased due to titrant (nano)-aggregation. Binding of halogenated benzotriazoles to the catalytic domain of human protein kinase CK2. PLoS ONE, 12(3), e0173260. [Link]

  • Turnbull, A. P., Boyd, S. M., & Walse, B. (2005). A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A. Analytical Biochemistry, 343(2), 237-244. [Link]

  • Anderson, A. C. (2003). The process of structure-based drug design. Chemistry & Biology, 10(9), 787-797. [Link]

  • Misra, A., et al. (2014). Development of highly potent and selective diaminothiazole inhibitors of cyclin-dependent kinases. Journal of Medicinal Chemistry, 57(21), 8874-8893. [Link]

  • Bio-Rad Laboratories, Inc. (2013). Immobilization of Active Kinases for Small Molecule Inhibition Studies. Bio-Rad Bulletin 6331. [Link]

  • Huang, X. (2003). Fluorescence polarization competition assay: the range of resolvable inhibitor potency is limited by the affinity of the fluorescent ligand. Journal of Biomolecular Screening, 8(1), 34-38. [Link]

  • Di Trani, J., et al. (2018). Application of ITC-Based Characterization of Thermodynamic and Kinetic Association of Ligands With Proteins in Drug Design. Frontiers in Molecular Biosciences, 5, 97. [Link]

  • BPS Bioscience. (n.d.). Fluorescence Polarization Assays. [Link]

  • Sbai, A., et al. (2022). Identification of a Potential Thiazole Inhibitor Against Biofilms by 3D QSAR, Molecular Docking, DFT Analysis. Physical Chemistry Research, 10(3), 391-411. [Link]

  • Al-Suwaidan, I. A., et al. (2021). Novel thiazole-based cyanoacrylamide derivatives: DNA cleavage, DNA/BSA binding properties and their anticancer behaviour against colon and breast cancer cells. Scientific Reports, 11(1), 22003. [Link]

  • Al-Abdullah, E. S., et al. (2016). A Fluorescence Polarization Assay for Binding to Macrophage Migration Inhibitory Factor and Crystal Structures for Complexes of Two Potent Inhibitors. Journal of the American Chemical Society, 138(28), 8833-8842. [Link]

  • El-Faham, A., et al. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Molecules, 28(21), 7310. [Link]

  • Woodward, J. G., et al. (2024). Determining the Affinity and Kinetics of Small Molecule Inhibitors of Galectin-1 Using Surface Plasmon Resonance. International Journal of Molecular Sciences, 25(12), 6611. [Link]

  • Reaction Biology. (2021). Biophysical characterization of compounds disrupting the SARS-CoV-2 Spike – ACE2 interaction using SPR. [Link]

  • ResearchGate. (2017). Binding validation by full ITC curve. (A) Titration of Btk kinase... [Link]

  • Molecular Devices. (n.d.). Establishing and optimizing a fluorescence polarization assay. [Link]

  • Bio-Tek Instruments. (2025). Application Note 119: Small Molecule Detection by Surface Plasmon Resonance (SPR). [Link]

Sources

Benchmarking Novel Thiazole Derivatives Against Established Inhibitors: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The thiazole ring is a cornerstone in medicinal chemistry, recognized as a "magic moiety" for its presence in a wide array of pharmacologically active compounds.[1][2] Thiazole derivatives have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3][4][5] A significant area of interest is their role as protein kinase inhibitors, which are pivotal in regulating cellular processes like proliferation, differentiation, and metabolism.[6][7][8] Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them a prime target for therapeutic intervention.[8][9]

This guide provides a comprehensive framework for benchmarking new thiazole derivatives against established inhibitors, a critical step in the drug discovery pipeline. By employing rigorous, head-to-head comparisons, researchers can objectively assess the potential of novel compounds and make data-driven decisions for further development. This guide will use Bruton's Tyrosine Kinase (BTK), a clinically validated target in B-cell malignancies, as a case study to illustrate the benchmarking process.[10]

Section 1: The Landscape of Thiazole Derivatives and Kinase Inhibition

The versatility of the thiazole scaffold allows for extensive chemical modification, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.[6] This has led to the development of numerous thiazole-containing drugs. In the context of kinase inhibition, the thiazole ring often serves as a key pharmacophore, interacting with the ATP-binding pocket of the target kinase.[6][11]

Benchmarking against established inhibitors is paramount for several reasons:

  • Contextualization of Potency: It provides a clear measure of a new compound's activity relative to a known standard.

  • Assessment of Selectivity: Comparing off-target effects with an established drug helps to identify potentially safer candidates.

  • Identification of Novel Mechanisms: Differences in cellular activity might suggest a distinct mode of action.

  • Guidance for Optimization: Understanding the strengths and weaknesses of a new derivative compared to a benchmark informs the next steps in medicinal chemistry efforts.

Section 2: Selecting a Benchmark: The Case of BTK and Ibrutinib

Bruton's Tyrosine Kinase (BTK) is a crucial component of the B-cell receptor (BCR) signaling pathway, essential for B-cell proliferation and survival.[10][12] Its inhibition has revolutionized the treatment of various B-cell cancers.[10]

Ibrutinib (Imbruvica®) , the first-in-class BTK inhibitor, serves as an excellent benchmark.[13] It forms a covalent bond with a cysteine residue in the BTK active site, leading to irreversible inhibition.[14] While highly effective, ibrutinib is known to have off-target activities on other kinases, which can lead to side effects.[15][16] This provides a clear opportunity for new, more selective inhibitors to offer an improved safety profile.

Section 3: A Step-by-Step Guide to Experimental Benchmarking

A robust benchmarking study requires a multi-faceted approach, moving from initial biochemical validation to more complex cellular and selectivity assays.

Overall Experimental Workflow

The following diagram outlines the key stages in comparing a novel thiazole derivative against an established inhibitor like ibrutinib.

G cluster_0 Biochemical Evaluation cluster_1 Cellular Characterization cluster_2 Selectivity Profiling cluster_3 Data Analysis & Interpretation Biochem_Assay Enzyme Inhibition Assay (e.g., HTRF, Kinase-Glo) Determine IC50 Cell_Viability Cell Viability Assay (e.g., CellTiter-Glo) Determine GI50 Biochem_Assay->Cell_Viability Promising compounds advance Target_Engagement Target Engagement Assay (e.g., Western Blot for p-BTK) Confirm target inhibition in cells Cell_Viability->Target_Engagement Selectivity_Screen Kinase Panel Screening Assess off-target effects Target_Engagement->Selectivity_Screen Confirmed on-target activity Data_Table Comparative Data Summary Selectivity_Screen->Data_Table Conclusion Draw Conclusions & Plan Next Steps Data_Table->Conclusion

Caption: Experimental workflow for benchmarking new inhibitors.

Biochemical Assays: Quantifying Potency

The initial step is to determine the half-maximal inhibitory concentration (IC50) of the new thiazole derivative against the target enzyme and compare it to the established inhibitor. Homogeneous Time-Resolved Fluorescence (HTRF) is a robust and widely used method for this purpose.[17][18][19]

Protocol: HTRF-Based BTK Inhibition Assay [18][20]

  • Reagent Preparation:

    • Prepare a serial dilution of the novel thiazole derivative and ibrutinib in an appropriate buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% BSA).

    • Prepare a solution of recombinant BTK enzyme.

    • Prepare a solution of a suitable biotinylated peptide substrate and ATP.

    • Prepare the HTRF detection reagents: a europium cryptate-labeled anti-phosphotyrosine antibody (donor) and an XL665-labeled streptavidin (acceptor).[19]

  • Kinase Reaction:

    • In a 384-well plate, add the inhibitor solutions.

    • Add the BTK enzyme and incubate for 15 minutes at room temperature.

    • Initiate the kinase reaction by adding the substrate/ATP mixture.

    • Incubate for 60 minutes at room temperature.

  • Detection:

    • Stop the reaction by adding the HTRF detection reagents in EDTA-containing buffer.

    • Incubate for 60 minutes at room temperature to allow for antibody binding.

    • Read the plate on an HTRF-compatible reader, measuring the emission at 620 nm (donor) and 665 nm (acceptor).

  • Data Analysis:

    • Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.

    • Plot the HTRF ratio against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cellular Assays: Assessing Biological Activity

While biochemical assays are essential, it is crucial to evaluate the compound's activity in a cellular context.

Protocol: Cell Viability Assay (CellTiter-Glo®) [21][22]

  • Cell Culture:

    • Seed a B-cell lymphoma cell line (e.g., Ramos or Raji) in a 96-well plate and incubate overnight.

  • Compound Treatment:

    • Treat the cells with a serial dilution of the novel thiazole derivative and ibrutinib for 72 hours.

  • Lysis and Luminescence Measurement:

    • Add CellTiter-Glo® reagent to each well, which lyses the cells and provides the substrate for the luciferase reaction.[21]

    • Shake the plate for 2 minutes and then incubate at room temperature for 10 minutes to stabilize the luminescent signal.[23]

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • The luminescent signal is proportional to the amount of ATP, which reflects the number of viable cells.[22]

    • Calculate the half-maximal growth inhibition (GI50) value by plotting the percentage of cell viability against the inhibitor concentration.

Protocol: Western Blot for Target Engagement [24]

This assay confirms that the compound inhibits the target kinase within the cell by measuring the phosphorylation of a downstream substrate. For BTK, we can measure the autophosphorylation at Tyr223.[25][26]

  • Cell Treatment and Lysis:

    • Treat the B-cell lymphoma cells with the inhibitors for a specified time (e.g., 2 hours).

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[27]

  • Protein Quantification and Electrophoresis:

    • Determine the protein concentration of the lysates.

    • Separate the proteins by SDS-PAGE.

  • Protein Transfer and Antibody Incubation:

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST.

    • Incubate the membrane with a primary antibody specific for phospho-BTK (Tyr223).

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

  • Detection:

    • Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

    • Strip the membrane and re-probe with an antibody for total BTK as a loading control.

Selectivity Profiling: Uncovering Off-Target Effects

A key advantage of a new inhibitor can be improved selectivity. This is assessed by screening the compound against a panel of other kinases. This is often done through specialized contract research organizations (CROs) that offer large kinase screening panels. The data will reveal the IC50 values against a broad range of kinases, providing a selectivity profile.

Section 4: Data Interpretation and Presentation

The collected data should be summarized in a clear and concise manner to facilitate comparison.

Table 1: Comparative Data for a Novel Thiazole Derivative vs. Ibrutinib

ParameterNovel Thiazole DerivativeIbrutinib (Benchmark)
BTK IC50 (nM) [Insert experimental value][Insert experimental value]
Ramos Cell GI50 (nM) [Insert experimental value][Insert experimental value]
p-BTK Inhibition in Cells [Insert qualitative or quantitative result][Insert qualitative or quantitative result]
Selectivity (Key off-targets) [List key off-targets and IC50s][List known off-targets like EGFR, TEC]

Visualizing the Signaling Pathway

A diagram of the signaling pathway helps to illustrate the point of intervention for both the new and established inhibitors.

G BCR B-Cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK BTK BTK LYN_SYK->BTK phosphorylates PLCg2 PLCγ2 BTK->PLCg2 activates Downstream Downstream Signaling (NF-κB, MAPK) PLCg2->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation Inhibitor Novel Thiazole Derivative Ibrutinib Inhibitor->BTK inhibits

Caption: Inhibition of the BCR signaling pathway by BTK inhibitors.

Conclusion and Future Directions

This guide has outlined a systematic approach to benchmarking new thiazole derivatives against established inhibitors, using the BTK inhibitor ibrutinib as an example. By following these experimental protocols and principles of data interpretation, researchers can effectively evaluate the potential of their novel compounds.

A promising new thiazole derivative would ideally exhibit:

  • Potent on-target activity, comparable to or exceeding the benchmark.

  • Excellent cellular potency.

  • Confirmed on-target engagement in a cellular context.

  • A superior selectivity profile with fewer off-target effects.

Such a compound would be a strong candidate for further preclinical development, including pharmacokinetic studies, in vivo efficacy models, and toxicology assessments.

References

  • Amir, M., Ghaly, M. A., El-Sabbagh, M., & El-Subbagh, H. I. (2022). New thiazole-based derivatives as EGFR/HER2 and DHFR inhibitors: Synthesis, molecular modeling simulations and anticancer activity. European Journal of Medicinal Chemistry, 243, 114661. [Link]

  • Al-Ostoot, F. H., Al-Ghorbani, M., & Fun, H. K. (2021). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 26(16), 4949. [Link]

  • ResearchGate. (n.d.). Thiazole Derivatives Inhibitors of Protein Kinases. Retrieved January 26, 2026, from [Link]

  • Kumar, A., Sharma, S., & Kumar, R. (2024). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. RSC Advances, 14(1), 1-22. [Link]

  • Gu, D., Tang, H., Wu, J., Li, J., & Chen, M. (2021). Bruton Tyrosine Kinase Inhibitors in B-Cell Malignancies: Their Use and Differential Features. Frontiers in Oncology, 11, 783292. [Link]

  • Farghaly, T. A., Muhammad, Z. A., Abdallah, M. A., & Masaret, G. S. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules, 24(9), 1761. [Link]

  • ResearchGate. (n.d.). Thiazole derivatives as inhibitors of protein kinase. Retrieved January 26, 2026, from [Link]

  • RSC Publishing. (2024). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. Retrieved January 26, 2026, from [Link]

  • Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved January 26, 2026, from [Link]

  • Al-Suhaimi, K. S., Al-Salahi, R., & Al-Anazi, M. R. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Molecules, 28(21), 7354. [Link]

  • National Center for Biotechnology Information. (2012). Assay Development for Protein Kinase Enzymes. Retrieved January 26, 2026, from [Link]

  • BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work? Retrieved January 26, 2026, from [Link]

  • Reaction Biology. (n.d.). Kinase Drug Discovery Services. Retrieved January 26, 2026, from [Link]

  • Al-Wahaibi, L. H., Al-Ghamdi, K. M., Al-Harbi, S. A., & Al-Zahrani, A. A. (2025). Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with antiproliferative, antioxidant, and antibacterial properties. Future Medicinal Chemistry, 17(5), e250024. [Link]

  • Lymphoma Hub. (2024). Ibrutinib for CLL: Mechanism of action and clinical considerations. Retrieved January 26, 2026, from [Link]

  • National Center for Biotechnology Information. (2023). Bruton's Tyrosine Kinase Inhibitors (BTKIs): Review of Preclinical Studies and Evaluation of Clinical Trials. Retrieved January 26, 2026, from [Link]

  • National Center for Biotechnology Information. (2020). Ibrutinib's off-target mechanism: cause for dose optimization. Retrieved January 26, 2026, from [Link]

  • PubMed. (2019). Discovery and structure-activity relationship of novel diphenylthiazole derivatives as BTK inhibitor with potent activity against B cell lymphoma cell lines. Retrieved January 26, 2026, from [Link]

  • IntechOpen. (2024). Recent Review on 1,3-Thiazole Derivatives as Therapeutic Targeted for Anticancer Activity. Retrieved January 26, 2026, from [Link]

  • Wikipedia. (n.d.). Bruton's tyrosine kinase. Retrieved January 26, 2026, from [Link]

  • FABAD Journal of Pharmaceutical Sciences. (2024). An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. Retrieved January 26, 2026, from [Link]

  • BMG Labtech. (2020). HTRF technology on Microplate Readers. Retrieved January 26, 2026, from [Link]

  • YouTube. (2023). Using CellTiter-Glo 3D Cell Viability Assay and P3D Scaffolds. Retrieved January 26, 2026, from [Link]

  • Lymphoma Australia. (n.d.). Bruton's tyrosine kinase (BTK) inhibitors. Retrieved January 26, 2026, from [Link]

  • MDPI. (2020). The Development of BTK Inhibitors: A Five-Year Update. Retrieved January 26, 2026, from [Link]

  • AJMC. (2020). Second-Generation BTK Inhibitors Hit the Treatment Bullseye With Fewer Off-Target Effects. Retrieved January 26, 2026, from [Link]

  • Frontiers. (2021). Novel Bis-Thiazole Derivatives: Synthesis and Potential Cytotoxic Activity Through Apoptosis With Molecular Docking Approaches. Retrieved January 26, 2026, from [Link]

  • National Center for Biotechnology Information. (2010). HTRF: A Technology Tailored for Drug Discovery –A Review of Theoretical Aspects and Recent Applications. Retrieved January 26, 2026, from [Link]

  • IMBRUVICA® (ibrutinib) HCP. (n.d.). Mechanism of Action - CLL/SLL. Retrieved January 26, 2026, from [Link]

  • Molecular Devices. (n.d.). Time-Resolved Fluorescence TRF / TR-FRET (HTRF). Retrieved January 26, 2026, from [Link]

  • MDPI. (2023). Bruton's Tyrosine Kinase Inhibitors: Recent Updates. Retrieved January 26, 2026, from [Link]

  • YouTube. (2016). The characteristics and mode of action of ibrutinib for CLL. Retrieved January 26, 2026, from [Link]

  • YouTube. (2025). See how easy it is to detect cell viability using the CellTiter-Glo 2.0 Assay. Retrieved January 26, 2026, from [Link]

  • Assay Biotechnology. (n.d.). CytoGlow™. Retrieved January 26, 2026, from [Link]

  • Bio-Rad. (n.d.). General Protocol for Western Blotting. Retrieved January 26, 2026, from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl (5-bromo-4-cyanothiazol-2-YL)carbamate
Reactant of Route 2
Reactant of Route 2
Tert-butyl (5-bromo-4-cyanothiazol-2-YL)carbamate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.